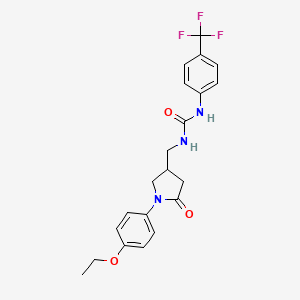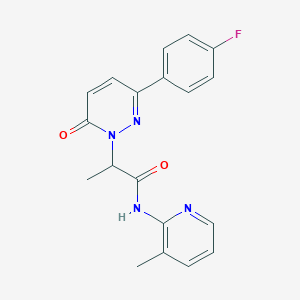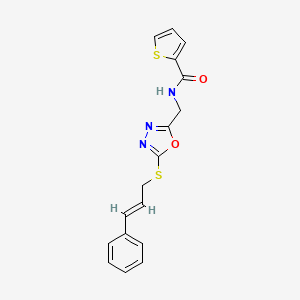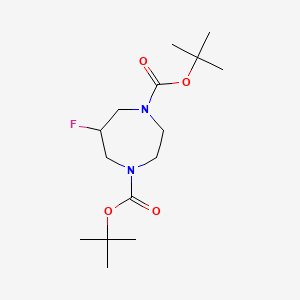
(3-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds containing piperazinyl methanone frameworks are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, often involving halogenated phenyl groups, which contribute to their structural complexity and biological relevance.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including halogenation, amidation, and coupling reactions. For example, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates a three-step protocol, resulting in good yield, with the product’s structure confirmed by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Molecular Structure Analysis
Structural characterization of these compounds is critical for understanding their chemical properties and biological activities. X-ray diffraction studies, along with IR, 1H NMR, and mass spectrometry, are commonly used for molecular structure analysis. For instance, the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle provided insights into its crystallization and molecular stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, shed light on their binding interactions and pharmacophore models (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of these compounds. These properties are determined through various analytical techniques, including thermogravimetric analysis, which provides insights into the thermal stability of the compounds (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties like reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions are crucial for the compound's applications. The electrochemical synthesis and oxidation studies offer valuable information on the reactivity and potential synthetic routes for related compounds (Amani & Nematollahi, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study described the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, including derivatives similar to the compound . These were evaluated for antibacterial activity against human pathogenic bacteria, showing significant bacterial growth inhibition, suggesting potential development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activity
- Another study synthesized new pyridine derivatives, including compounds structurally related to the compound of interest. These showed variable and modest antimicrobial activity against strains of bacteria and fungi, indicating their potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
- Azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Some compounds exhibited moderate to significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Cytotoxicity and Anticancer Activity
- Research on 2-aroylbenzofuran-3-ols, closely related to the compound , found that several synthesized compounds show good inhibitory abilities on Hep-G2 cancer cells, indicating potential anticancer properties (Công et al., 2020).
- A study synthesized novel [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates and tested them for anticancer and antituberculosis activities. Some compounds exhibited significant antituberculosis and anticancer activity, highlighting their potential in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Corrosion Inhibition
- A study investigated the corrosion inhibition of mild steel using organic inhibitors, including compounds similar to the compound . The results showed significant inhibition efficiency, suggesting potential applications in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Generally, compounds with an imidazole ring can interact with various targets in the body, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties are crucial in determining the bioavailability of the compound. The compound’s predicted boiling point is 414.9±47.0 °C, and its predicted density is 1.49±0.1 g/cm3 .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAHFURFGXCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)




![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)
